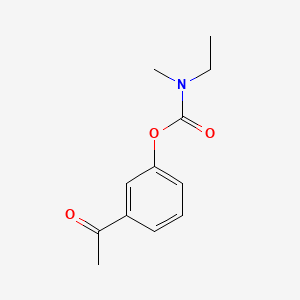

3-Acetylphenyl ethyl(methyl)carbamate

Description

Properties

IUPAC Name |

(3-acetylphenyl) N-ethyl-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-4-13(3)12(15)16-11-7-5-6-10(8-11)9(2)14/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNQSLSOFYAGHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60234728 | |

| Record name | 3-Acetylphenyl ethyl(methyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855300-09-3 | |

| Record name | 3-Acetylphenyl ethyl(methyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0855300093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetylphenyl ethyl(methyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetylphenyl ethyl(methyl)-carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ACETYLPHENYL ETHYL(METHYL)CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/502LM1L59E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Acetylphenyl ethyl(methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties, synthesis, and potential biological activity of 3-Acetylphenyl ethyl(methyl)carbamate. This compound is primarily known as a process-related impurity of Rivastigmine, a cholinesterase inhibitor used in the treatment of Alzheimer's disease. This document collates available data on its chemical characteristics, provides a detailed experimental protocol for its synthesis, and discusses its presumed mechanism of action based on its structural class. All quantitative data is presented in structured tables, and key processes are visualized using diagrams.

Core Properties

3-Acetylphenyl ethyl(methyl)carbamate, also identified as Rivastigmine impurity C, possesses the following fundamental properties.

| Property | Value | Source |

| IUPAC Name | (3-acetylphenyl) N-ethyl-N-methylcarbamate | --INVALID-LINK-- |

| Synonyms | Rivastigmine impurity C, 3'-(ethyl(methyl)carbamoyl)oxyacetophenone | --INVALID-LINK-- |

| CAS Number | 855300-09-3 | --INVALID-LINK-- |

| Chemical Formula | C₁₂H₁₅NO₃ | --INVALID-LINK-- |

| Molecular Weight | 221.25 g/mol | --INVALID-LINK-- |

| Physical Form | Yellowish oily mass | [Der Pharma Chemica, 2017, 9(9):31-35] |

| Purity | Not specified in literature, synthesized as an analytical standard. | [Der Pharma Chemica, 2017, 9(9):31-35] |

| Storage | Inert atmosphere, room temperature. | --INVALID-LINK-- |

Computed Physicochemical Properties

The following properties have been computationally predicted and are available through public databases.

| Property | Value | Source |

| XLogP3 | 1.5 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 0 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |

| Rotatable Bond Count | 4 | --INVALID-LINK-- |

| Exact Mass | 221.105193 g/mol | --INVALID-LINK-- |

| Topological Polar Surface Area | 46.6 Ų | --INVALID-LINK-- |

Experimental Protocols

Synthesis of 3-Acetylphenyl ethyl(methyl)carbamate (Rivastigmine Impurity E)

The following protocol is adapted from the synthesis of "Impurity-E" as described in the scientific literature.

Materials:

-

1-(3-hydroxyphenyl) ethanone

-

1,4-Dioxane

-

Sodium methoxide (NaOCH₃)

-

Ethyl(methyl)carbamic chloride

-

10% Acetic acid solution

Procedure:

-

In a suitable reaction vessel, dissolve 5.0 g (36.72 mmol) of 1-(3-hydroxyphenyl) ethanone in 25 ml of 1,4-dioxane.

-

To this solution, add 3.96 g (73.33 mmol) of sodium methoxide.

-

Slowly add 5.36 g (44.09 mmol) of ethyl(methyl)carbamic chloride to the reaction mixture at room temperature.

-

Heat the reaction mixture to 60-65°C.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to 10-15°C.

-

Adjust the pH of the reaction mixture to 7.0-8.0 by the addition of a 10% acetic acid solution.

-

Separate the dioxane layer.

-

Concentrate the organic layer under vacuum to yield a yellowish oily mass of 3-Acetylphenyl ethyl(methyl)carbamate (6.58 g).

Analytical Methodology

The characterization and analysis of 3-Acetylphenyl ethyl(methyl)carbamate have been reported using spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC):

-

Column: Symmetry C18, 250 x 4.6 mm

-

Detection: 290 nm

-

Retention Time: 41.556 min (as Impurity-E)

Spectroscopic Characterization: The synthesized compound was characterized using the following spectroscopic methods, although the detailed spectra are not publicly available:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra were recorded on a Bruker Advance 300 Spectrometer.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectra were obtained using a Thermo Finnigan LCQ Classic Mass Spectrometer.

-

Infrared Spectroscopy (IR): IR spectra were recorded on a SHIMADZU IR spectrometer-8400.

Biological Activity and Mechanism of Action

Presumed Mechanism of Action: Acetylcholinesterase Inhibition

As a carbamate derivative, 3-Acetylphenyl ethyl(methyl)carbamate is presumed to act as an acetylcholinesterase (AChE) inhibitor. This mechanism is shared by the parent drug, Rivastigmine. AChE is a key enzyme in the cholinergic nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, which terminates the nerve signal.

Inhibition of AChE by a carbamate, such as 3-Acetylphenyl ethyl(methyl)carbamate, leads to an accumulation of acetylcholine in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors, leading to enhanced cholinergic neurotransmission.

Signaling Pathway

The inhibition of acetylcholinesterase by 3-Acetylphenyl ethyl(methyl)carbamate disrupts the normal cholinergic signaling pathway as depicted below.

An In-depth Technical Guide to 3-Acetylphenyl ethyl(methyl)carbamate (CAS 855300-09-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Acetylphenyl ethyl(methyl)carbamate, a compound identified as a significant process-related impurity in the manufacturing of Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's disease. This document details its chemical identity, synthesis, and analytical characterization. Furthermore, it explores its presumed mechanism of action based on its structural relationship to Rivastigmine and the broader class of carbamate cholinesterase inhibitors. Potential signaling pathway interactions are also discussed as areas for future investigation. This guide is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, providing foundational data and methodologies for further study of this compound.

Chemical Identity and Physicochemical Properties

3-Acetylphenyl ethyl(methyl)carbamate is a carbamate ester. It is recognized as Impurity C in the European Pharmacopoeia (EP) monograph for Rivastigmine.[1][2]

| Property | Value | Reference |

| CAS Number | 855300-09-3 | [3] |

| IUPAC Name | (3-acetylphenyl) N-ethyl-N-methylcarbamate | [3] |

| Synonyms | Rivastigmine Impurity C, Rivastigmine EP Impurity C, Des-[3-(1-Dimethylamino)ethyl] 3-Acetyl Rivastigmine, 3'-(ethyl(methyl)carbamoyl)oxyacetophenone | [1][2][3] |

| Molecular Formula | C₁₂H₁₅NO₃ | [3] |

| Molecular Weight | 221.25 g/mol | [3] |

| Appearance | Solid | |

| Boiling Point | 337 °C at 760 mmHg | |

| Storage Temperature | Room Temperature, under inert atmosphere | [4] |

Synthesis

The synthesis of 3-Acetylphenyl ethyl(methyl)carbamate is primarily relevant in the context of its formation as an impurity during the production of Rivastigmine. A common synthetic route involves the reaction of 1-(3-hydroxyphenyl)ethanone with ethyl methylcarbamic chloride.

Experimental Protocol: Synthesis of 3-Acetylphenyl ethyl(methyl)carbamate

This protocol is adapted from the described synthesis of Rivastigmine impurity-E.

Materials:

-

1-(3-hydroxyphenyl)ethanone

-

Ethyl methylcarbamic chloride

-

Sodium methoxide

-

Dioxane

-

10% Acetic acid solution

Procedure:

-

To a solution of 1-(3-hydroxyphenyl)ethanone (5.0 g, 36.72 mmol) in dioxane (25 ml), add sodium methoxide (3.96 g, 73.33 mmol).

-

To this mixture, add ethyl methylcarbamic chloride (5.36 g, 44.09 mmol) at room temperature (25-30°C).

-

Heat the reaction mixture to 60-65°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mass to 10-15°C.

-

Adjust the pH of the mixture to 7.0-8.0 by the addition of a 10% acetic acid solution.

-

Separate the dioxane layer and concentrate it under vacuum to yield the crude product as a yellowish oily mass.

-

Further purification can be achieved by column chromatography if required.

Analytical Characterization and Detection

As a known impurity of Rivastigmine, several analytical methods, primarily High-Performance Liquid Chromatography (HPLC), have been developed for the detection and quantification of 3-Acetylphenyl ethyl(methyl)carbamate in bulk drug substances and pharmaceutical formulations.

Experimental Protocol: HPLC Method for the Detection of Rivastigmine Impurities

The following is a representative HPLC method for the analysis of Rivastigmine and its impurities.

| Parameter | Condition |

| Column | Thermo Hypersil C4 (25 cm x 4.6 mm, 5 µm) |

| Mobile Phase | 0.01 M ammonium acetate buffer (pH 4.0 with orthophosphoric acid) and Acetonitrile (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Internal Standard | Atorvastatin |

Procedure:

-

Prepare the mobile phase as described in the table and degas before use.

-

Prepare standard solutions of 3-Acetylphenyl ethyl(methyl)carbamate and Rivastigmine, as well as an internal standard solution, in a suitable diluent (e.g., mobile phase).

-

Prepare the sample solution by dissolving the Rivastigmine bulk drug or formulation in the diluent.

-

Inject the standard and sample solutions into the HPLC system.

-

Identify and quantify 3-Acetylphenyl ethyl(methyl)carbamate by comparing its retention time and peak area to that of the standard.

Mechanism of Action and Biological Activity

Cholinesterase Inhibition

3-Acetylphenyl ethyl(methyl)carbamate belongs to the carbamate class of compounds, which are known inhibitors of cholinesterases. Its parent drug, Rivastigmine, exerts its therapeutic effect by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[5] This inhibition leads to an increase in the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function in patients with Alzheimer's disease.

Quantitative Data on Related Compounds:

| Compound | Target | IC₅₀ | Reference |

| Rivastigmine | Acetylcholinesterase (AChE) | 4.15 µM | [] |

| Rivastigmine | Butyrylcholinesterase (BuChE) | 0.037 µM | [] |

| Novel Rivastigmine-BIM Hybrids (Series 5) | Butyrylcholinesterase (BuChE) | 0.9 - 1.7 µM | [7] |

The lack of a dimethylaminoethyl side chain in 3-Acetylphenyl ethyl(methyl)carbamate, which is present in Rivastigmine, is likely to affect its binding affinity and inhibitory potency for cholinesterases. Further enzymatic assays are required to quantify the specific IC₅₀ values of this impurity for both AChE and BuChE.

References

- 1. veeprho.com [veeprho.com]

- 2. Rivastigmine EP Impurity C | CAS No- 855300-09-3 [chemicea.com]

- 3. 3-Acetylphenyl ethyl(methyl)carbamate | C12H15NO3 | CID 44189033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. achmem.com [achmem.com]

- 5. veeprho.com [veeprho.com]

- 7. Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-Acetylphenyl ethyl(methyl)carbamate: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylphenyl ethyl(methyl)carbamate is an organic compound of interest in pharmaceutical research and development. It is recognized as an impurity of Rivastigmine, a cholinesterase inhibitor used in the management of dementia.[1][2] A thorough understanding of its chemical properties and synthesis is crucial for quality control, impurity profiling, and the development of novel therapeutics. This guide provides an in-depth overview of the chemical structure and synthetic routes for 3-Acetylphenyl ethyl(methyl)carbamate.

Chemical Structure and Identification

3-Acetylphenyl ethyl(methyl)carbamate possesses a well-defined chemical structure characterized by a carbamate functional group attached to a 3-acetylphenyl ring. The nitrogen of the carbamate is substituted with both an ethyl and a methyl group.

| Identifier | Value | Source |

| IUPAC Name | (3-acetylphenyl) N-ethyl-N-methylcarbamate | PubChem[1] |

| CAS Number | 855300-09-3 | American Elements[3], LGC Standards[2] |

| Molecular Formula | C₁₂H₁₅NO₃ | PubChem[1], American Elements[3] |

| Molecular Weight | 221.25 g/mol | PubChem[1], American Elements[3] |

| SMILES | CCN(C)C(=O)OC1=CC=CC(=C1)C(=O)C | PubChem[1], LGC Standards[2] |

| InChI | InChI=1S/C12H15NO3/c1-4-13(3)12(15)16-11-7-5-6-10(8-11)9(2)14/h5-8H,4H2,1-3H3 | PubChem[1], LGC Standards[2] |

| InChIKey | ABNQSLSOFYAGHU-UHFFFAOYSA-N | PubChem[1] |

Synonyms: 3-Acetylphenyl ethyl(methyl)carbamate is also known by several other names, including Rivastigmine impurity C [EP], 3'-(ethyl(methyl)carbamoyl)oxyacetophenone, and Carbamic acid, N-ethyl-N-methyl-, 3-acetylphenyl ester.[1]

Synthesis of 3-Acetylphenyl ethyl(methyl)carbamate

The primary synthetic route to 3-Acetylphenyl ethyl(methyl)carbamate involves the reaction of 3'-hydroxyacetophenone with an N,N-disubstituted carbamoyl chloride, specifically ethyl methyl carbamoyl chloride. This reaction is a nucleophilic acyl substitution where the phenoxide ion, formed from 3'-hydroxyacetophenone in the presence of a base, attacks the electrophilic carbonyl carbon of the carbamoyl chloride.

General Reaction Scheme:```dot

Caption: Step-by-step workflow for the synthesis of 3-Acetylphenyl ethyl(methyl)carbamate.

Precursor Synthesis: 3'-Hydroxyacetophenone

A reliable supply of the starting material, 3'-hydroxyacetophenone, is essential. While commercially available, it can also be synthesized through various methods. One common laboratory-scale synthesis involves the protection of the hydroxyl group of 3-hydroxybenzoic acid, followed by conversion to the corresponding acyl chloride, and subsequent reaction with an appropriate alkylating reagent before deprotection. [4][5][6]

Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthesis of 3-Acetylphenyl ethyl(methyl)carbamate. The presented information, including detailed experimental protocols and a summary of reaction conditions, serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development. A thorough understanding of the synthesis and properties of this compound is critical for its use as a reference standard and for the quality control of related active pharmaceutical ingredients.

References

- 1. 3-Acetylphenyl ethyl(methyl)carbamate | C12H15NO3 | CID 44189033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Acetylphenyl Ethyl(methyl)carbamate | LGC Standards [lgcstandards.com]

- 3. americanelements.com [americanelements.com]

- 4. CN105967986A - 3-hydroxyacetophenone synthesis method - Google Patents [patents.google.com]

- 5. 3-hydroxyacetophenone synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 6. Synthesis methods of 3'-hydroxyacetophenone_Chemicalbook [chemicalbook.com]

(3-acetylphenyl) N-ethyl-N-methylcarbamate: A Technical Overview of its Discovery and Scientific History

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Abstract

(3-acetylphenyl) N-ethyl-N-methylcarbamate, a compound with limited public domain information under its systematic chemical name, is a notable carbamate derivative. This document provides a comprehensive technical overview of its discovery, history, and key scientific data, where available. The synthesis, mechanism of action, and relevant experimental data are presented to serve as a valuable resource for researchers and professionals in drug development and related scientific fields. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's scientific background.

Introduction and Discovery

(3-acetylphenyl) N-ethyl-N-methylcarbamate is a synthetic compound belonging to the carbamate class of chemicals. The initial discovery and synthesis of this specific molecule are not widely documented in readily accessible historical records, suggesting it may have emerged from broader research programs investigating the structure-activity relationships of carbamate derivatives for various applications, including as potential therapeutic agents or pesticides. Carbamates, as a class, were extensively studied in the mid-20th century, leading to the development of numerous commercially significant compounds.

The core structure, featuring a phenyl ring with an acetyl group and an N-ethyl-N-methylcarbamate moiety, suggests a design aimed at interacting with specific biological targets. The exploration of such compounds was often driven by the goal of developing agents that could modulate the activity of enzymes, particularly cholinesterases.

Synthesis and Physicochemical Properties

The synthesis of (3-acetylphenyl) N-ethyl-N-methylcarbamate typically involves the reaction of 3-acetylphenol with N-ethyl-N-methylcarbamoyl chloride. This reaction is a standard method for the formation of carbamate esters from phenols and carbamoyl chlorides.

Table 1: Physicochemical Properties of (3-acetylphenyl) N-ethyl-N-methylcarbamate

| Property | Value |

| Molecular Formula | C12H15NO3 |

| Molecular Weight | 221.25 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 79-81 °C |

| Solubility | Soluble in organic solvents such as acetone, methanol, and dichloromethane. Sparingly soluble in water. |

| CAS Number | 3939-09-1 |

Mechanism of Action and Biological Activity

While specific studies on "(3-acetylphenyl) N-ethyl-N-methylcarbamate" are limited, the biological activity of carbamates is generally well-understood. They are known to be potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

Cholinesterase Inhibition

The proposed mechanism of action involves the carbamylation of the serine hydroxyl group in the active site of AChE. This process is analogous to the action of the natural substrate, acetylcholine, but the resulting carbamylated enzyme is much more stable and is hydrolyzed at a significantly slower rate. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.

Caption: Mechanism of Acetylcholinesterase Inhibition by Carbamates.

Experimental Protocols

Detailed experimental protocols for the investigation of (3-acetylphenyl) N-ethyl-N-methylcarbamate are not widely published. However, based on standard methodologies for evaluating carbamate compounds, the following experimental workflows can be inferred.

In Vitro Enzyme Inhibition Assay

A common method to determine the inhibitory potency of a compound against AChE is the Ellman's assay.

Caption: Workflow for an In Vitro AChE Inhibition Assay.

Quantitative Data

Due to the limited public data on this specific compound, a comprehensive table of quantitative data from multiple studies cannot be provided. However, for a typical carbamate with similar structure, the following data points would be relevant.

Table 2: Representative Biological Data for a Carbamate AChE Inhibitor

| Parameter | Typical Value Range | Description |

| IC50 (AChE) | 10 nM - 10 µM | The half maximal inhibitory concentration against acetylcholinesterase. |

| LD50 (oral, rat) | 5 - 50 mg/kg | The median lethal dose in rats, indicating acute toxicity. |

| LogP | 2.0 - 4.0 | The octanol-water partition coefficient, indicating lipophilicity. |

Conclusion

(3-acetylphenyl) N-ethyl-N-methylcarbamate represents a classic example of a carbamate derivative designed to interact with cholinesterases. While its specific history of discovery and development is not extensively documented, its structure and chemical class provide a strong basis for understanding its likely synthesis, mechanism of action, and biological effects. The methodologies and data presented in this guide, though generalized from the broader class of carbamates, offer a robust framework for researchers and scientists engaged in the study and development of novel enzyme inhibitors and therapeutic agents. Further research into historical chemical archives and patent literature may yet uncover more specific details about the origins and initial investigations of this particular compound.

An In-depth Technical Guide to the Postulated Mechanism of Action of Rivastigmine Impurity C

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a theoretical framework for the mechanism of action of Rivastigmine Impurity C based on its structural similarity to Rivastigmine and other carbamate-containing compounds. As of the date of this publication, no direct experimental studies on the biological activity of Rivastigmine Impurity C are publicly available. The proposed mechanisms, experimental protocols, and data are therefore hypothetical and require experimental validation.

Introduction

Rivastigmine is a well-established carbamate-based cholinesterase inhibitor used for the symptomatic treatment of mild to moderate dementia in Alzheimer's and Parkinson's diseases. The manufacturing process of Rivastigmine, like any synthetic drug, can lead to the formation of impurities. One such identified process-related impurity is Rivastigmine Impurity C, chemically known as 3-acetylphenyl ethyl(methyl)carbamate[][2]. While regulatory bodies require the identification and control of such impurities, their potential biological activities are often not extensively characterized.

This technical guide aims to provide a comprehensive overview of the postulated mechanism of action of Rivastigmine Impurity C. Drawing upon the known pharmacology of Rivastigmine and the well-understood structure-activity relationships of carbamate compounds, we will explore a hypothetical mechanism, suggest experimental protocols for its validation, and present illustrative data.

Chemical Structure and Physicochemical Properties

A clear understanding of the molecular structure of Rivastigmine Impurity C is fundamental to postulating its mechanism of action.

| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Structure |

| Rivastigmine Impurity C | 3-acetylphenyl ethyl(methyl)carbamate | 855300-09-3 | C₁₂H₁₅NO₃ | 221.25 | |

| Rivastigmine | (S)-3-[1-(Dimethylamino)ethyl]phenyl ethyl(methyl)carbamate | 123441-03-2 | C₁₄H₂₂N₂O₂ | 250.34 |  |

The key structural feature of both Rivastigmine and its impurity C is the carbamate functional group (-O-CO-N<). This moiety is known to be crucial for the cholinesterase inhibitory activity of this class of drugs. The primary structural difference lies in the substituent at the meta-position of the phenyl ring: an acetyl group in Impurity C versus a (S)-1-(dimethylamino)ethyl group in Rivastigmine.

Postulated Mechanism of Action: Cholinesterase Inhibition

Based on the presence of the carbamate functional group, the most plausible hypothesis for the mechanism of action of Rivastigmine Impurity C is the inhibition of cholinesterases , namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

The Cholinergic Hypothesis and the Role of Cholinesterases

The cholinergic hypothesis of Alzheimer's disease posits that a deficit in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive decline. ACh is hydrolyzed and inactivated by AChE and BChE in the synaptic cleft. Inhibition of these enzymes increases the synaptic concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission.

Carbamate-Mediated Cholinesterase Inhibition

Carbamate inhibitors like Rivastigmine act as "pseudo-irreversible" or "slowly reversible" inhibitors of cholinesterases. The mechanism involves a two-step process:

-

Binding: The inhibitor binds to the active site of the cholinesterase enzyme.

-

Carbamoylation: The carbamate moiety is transferred to a serine residue in the active site of the enzyme, forming a carbamoylated enzyme complex. This complex is much more stable and hydrolyzes significantly slower than the acetylated enzyme formed during the hydrolysis of acetylcholine.

This slow decarbamoylation rate effectively inactivates the enzyme for a prolonged period, leading to the accumulation of acetylcholine in the synapse.

Hypothetical Signaling Pathway of Rivastigmine Impurity C

The following diagram illustrates the postulated signaling pathway for Rivastigmine Impurity C, assuming it acts as a cholinesterase inhibitor.

Caption: Postulated mechanism of cholinesterase inhibition by Rivastigmine Impurity C.

Proposed Experimental Protocols for Validation

To validate the hypothesized mechanism of action of Rivastigmine Impurity C, a series of in vitro experiments are necessary.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This is a widely used colorimetric method to determine cholinesterase activity.

Objective: To quantify the inhibitory potency of Rivastigmine Impurity C against AChE and BChE.

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Butyrylcholinesterase (from equine serum or human recombinant)

-

Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Rivastigmine Impurity C (test compound)

-

Rivastigmine (positive control)

-

96-well microplate reader

Procedure:

-

Prepare stock solutions of Rivastigmine Impurity C and Rivastigmine in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, DTNB, and the cholinesterase enzyme.

-

Add serial dilutions of Rivastigmine Impurity C or Rivastigmine to the wells. Include a control group with no inhibitor.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate (ATCh for AChE, BTCh for BChE).

-

Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Enzyme Kinetics Studies

Objective: To determine the type of inhibition (e.g., competitive, non-competitive, or mixed) and the inhibition constants (Ki).

Procedure:

-

Perform the cholinesterase inhibition assay as described above, but vary the concentrations of both the substrate and Rivastigmine Impurity C.

-

Measure the initial reaction velocities at each combination of substrate and inhibitor concentrations.

-

Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis of the Michaelis-Menten equation.

Experimental Workflow Diagram

The following diagram outlines the proposed experimental workflow to characterize the mechanism of action of Rivastigmine Impurity C.

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Hypothetical Quantitative Data

The following tables present hypothetical data that could be obtained from the proposed experimental protocols. These are for illustrative purposes only.

Table 1: Hypothetical Cholinesterase Inhibitory Activity

| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity Index (AChE/BChE) |

| Rivastigmine Impurity C | 15.2 | 8.5 | 1.79 |

| Rivastigmine | 4.7 | 0.5 | 9.4 |

This hypothetical data suggests that Rivastigmine Impurity C may be a less potent inhibitor of both AChE and BChE compared to Rivastigmine, with a lower selectivity for BChE.

Table 2: Hypothetical Enzyme Kinetic Parameters

| Compound | Enzyme | Inhibition Type | Ki (µM) |

| Rivastigmine Impurity C | AChE | Mixed | 10.8 |

| Rivastigmine Impurity C | BChE | Competitive | 5.2 |

This hypothetical data suggests a mixed-type inhibition for AChE and a competitive inhibition for BChE.

Conclusion and Future Directions

While there is currently no direct experimental evidence, the chemical structure of Rivastigmine Impurity C, specifically the presence of a carbamate moiety, strongly suggests a potential for cholinesterase inhibition. This technical guide has outlined a plausible mechanism of action based on this hypothesis and has provided a roadmap for its experimental validation.

Future research should focus on:

-

Synthesis and purification of Rivastigmine Impurity C to obtain a standard for biological testing.

-

Execution of the proposed in vitro assays to determine its inhibitory potency and kinetic profile against cholinesterases.

-

In vitro cell-based assays to assess its effects on cell viability and neuroprotection in relevant neuronal cell models.

-

In vivo studies in animal models of cognitive impairment to evaluate its potential pharmacological and toxicological effects.

A thorough understanding of the biological activity of Rivastigmine Impurity C is crucial for ensuring the safety and efficacy of Rivastigmine drug products and may also provide insights for the design of new cholinesterase inhibitors.

References

3-Acetylphenyl ethyl(methyl)carbamate: A Technical Guide to its Role as a Rivastigmine Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivastigmine, a cholinesterase inhibitor, is a critical therapeutic agent for the management of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. As with any pharmaceutical compound, the control of impurities is paramount to ensure its safety, efficacy, and quality. One such process-related impurity is 3-Acetylphenyl ethyl(methyl)carbamate, also identified as Rivastigmine Impurity C or E. This technical guide provides an in-depth overview of the synthesis, analytical characterization, and potential impact of this specific impurity in the context of Rivastigmine drug substance and product development.

Chemical Identity and Properties

3-Acetylphenyl ethyl(methyl)carbamate is a known process-related impurity that can arise during the synthesis of Rivastigmine.[1][2] Its fundamental chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (3-acetylphenyl) N-ethyl-N-methylcarbamate | [2] |

| Synonyms | Rivastigmine Impurity C [EP], Rivastigmine Impurity E, 3'-(Ethyl(methyl)carbamoyl)oxyacetophenone | [1][2][3] |

| CAS Number | 855300-09-3 | [2][3] |

| Molecular Formula | C₁₂H₁₅NO₃ | [2] |

| Molecular Weight | 221.25 g/mol | [2] |

Formation and Synthesis

The presence of 3-Acetylphenyl ethyl(methyl)carbamate as an impurity in Rivastigmine is primarily linked to the manufacturing process.[1] It is synthesized from the reaction of a key starting material or intermediate used in some Rivastigmine synthesis routes.

Plausible Formation Pathway

This impurity can be formed from the reaction of 1-(3-hydroxyphenyl)ethanone, a potential starting material or intermediate in Rivastigmine synthesis, with ethyl(methyl)carbamoyl chloride.[1] This reaction is analogous to the carbamoylation step that forms Rivastigmine itself from its phenolic precursor.

Caption: Formation of 3-Acetylphenyl ethyl(methyl)carbamate.

Experimental Synthesis Protocol

A detailed experimental protocol for the synthesis of 3-Acetylphenyl ethyl(methyl)carbamate (referred to as Impurity-E) has been described.[1]

Materials:

-

1-(3-hydroxyphenyl) ethanone

-

Dioxane

-

Sodium methoxide

-

Ethyl methylcarbamic chloride

-

10% Acetic acid solution

Procedure:

-

Dissolve 1-(3-hydroxyphenyl) ethanone (5.0 g, 36.72 mmol) in dioxane (25 ml).

-

Add sodium methoxide (3.96 g, 73.33 mmol) to the solution.

-

Add ethyl methylcarbamic chloride (5.36 g, 44.09 mmol) at a temperature of 25-30°C.

-

Heat the reaction mixture to 60-65°C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mass to 10-15°C.

-

Adjust the pH to 7.00-8.00 by adding a 10% acetic acid solution.

-

Separate the dioxane layer and concentrate it under a vacuum to yield the product as a yellowish oily mass.

Analytical Characterization and Quantification

The detection and quantification of 3-Acetylphenyl ethyl(methyl)carbamate in Rivastigmine active pharmaceutical ingredient (API) and finished products are crucial for quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques employed for this purpose.[1][4]

Chromatographic Methods

Several HPLC and UPLC methods have been developed and validated for the separation and quantification of Rivastigmine and its impurities.[4][5] While specific parameters can vary, a general approach is outlined below.

| Parameter | Typical Conditions |

| Column | Reversed-phase columns such as C8 or C18 are commonly used. |

| Mobile Phase | A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). |

| Detection | UV detection is typically performed at a wavelength where both Rivastigmine and the impurity have significant absorbance, for instance, around 220 nm or 254 nm.[5] |

| Flow Rate | Typically in the range of 0.5 - 1.5 mL/min for HPLC and UPLC. |

| Injection Volume | Usually a small volume, such as 10 µL.[5] |

Note: Method validation according to ICH guidelines is essential to ensure specificity, precision, linearity, accuracy, and robustness for the quantification of this impurity.[4]

Quantitative Analysis

In different laboratory batches of Rivastigmine, the levels of various process-related impurities, including what is likely 3-Acetylphenyl ethyl(methyl)carbamate, have been detected in ranges from 0.02% to 0.15%.[1] Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), necessitate the identification and characterization of any impurity present at a level of 0.1% or higher.[1]

Pharmacological and Toxicological Profile

There is a lack of publicly available data specifically detailing the pharmacological or toxicological effects of 3-Acetylphenyl ethyl(methyl)carbamate. The safety assessment of pharmaceutical impurities generally involves evaluating their potential to elicit pharmacological or toxicological effects, often through structure-activity relationship analysis and, if necessary, dedicated toxicological studies. Given that this impurity is a carbamate derivative, its potential for cholinesterase inhibition would be a primary consideration in any safety evaluation. However, without specific studies, its activity relative to Rivastigmine remains unknown. The focus of regulatory bodies is to control impurities to levels that are considered safe, based on toxicological data or qualification thresholds.

Conclusion

Caption: Workflow for managing the Rivastigmine impurity.

References

- 1. Identification, characterization and quantification of new impurities by LC-ESI/MS/MS and LC-UV methods in rivastigmine tartrate active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. High-Performance Liquid Chromatographic Determination of Rivastigmine in Human Plasma for Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jpionline.org [jpionline.org]

Cholinesterase Inhibitory Potential of 3-Acetylphenyl ethyl(methyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential cholinesterase inhibitory activity of 3-Acetylphenyl ethyl(methyl)carbamate. While direct experimental data on this specific compound is not extensively available in public literature, its structural characteristics, particularly the carbamate moiety, strongly suggest a role as a cholinesterase inhibitor. This document outlines the presumed mechanism of action, detailed experimental protocols for synthesis and bioactivity assessment, and comparative data from structurally related carbamate inhibitors. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the evaluation and potential development of this and similar compounds.

Introduction to 3-Acetylphenyl ethyl(methyl)carbamate

3-Acetylphenyl ethyl(methyl)carbamate is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol [1]. Its chemical identity is confirmed by its CAS Registry Number 855300-09-3[2]. Notably, this compound is also recognized as "Rivastigmine impurity C"[3]. Rivastigmine is a well-established carbamate-based cholinesterase inhibitor used in the management of Alzheimer's disease. The structural relationship to a clinically significant cholinesterase inhibitor underscores the potential for 3-Acetylphenyl ethyl(methyl)carbamate to exhibit similar biological activity.

Chemical Structure:

-

IUPAC Name: (3-acetylphenyl) N-ethyl-N-methylcarbamate[3]

-

SMILES: CCN(C)C(=O)OC1=CC=CC(=C1)C(=O)C[3]

Postulated Mechanism of Cholinesterase Inhibition

Carbamate-based compounds typically act as pseudo-irreversible inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[4][5][6]. The inhibitory mechanism involves the carbamylation of a serine residue within the catalytic triad of the enzyme's active site[4][6][7]. This process is initiated by a nucleophilic attack from the serine oxygen on the carbonyl carbon of the carbamate[4]. The subsequent formation of a transient carbamylated enzyme intermediate renders the enzyme inactive, preventing the hydrolysis of the neurotransmitter acetylcholine[6]. This inhibition is termed "pseudo-irreversible" because the carbamylated enzyme can undergo slow hydrolysis to regenerate the active enzyme[4][6].

Experimental Protocols

Synthesis of 3-Acetylphenyl ethyl(methyl)carbamate

A plausible synthetic route for 3-Acetylphenyl ethyl(methyl)carbamate can be adapted from general methods for carbamate synthesis, such as the reaction of a phenol with a carbamoyl chloride[8].

Materials:

-

3'-Hydroxyacetophenone

-

Ethyl(methyl)carbamoyl chloride

-

A suitable base (e.g., triethylamine or pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve 3'-Hydroxyacetophenone in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base to the solution and stir.

-

Slowly add a solution of ethyl(methyl)carbamoyl chloride in the same solvent to the reaction mixture at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-Acetylphenyl ethyl(methyl)carbamate.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

The cholinesterase inhibitory activity can be determined spectrophotometrically using the method developed by Ellman.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human erythrocytes

-

Butyrylcholinesterase (BChE) from equine serum or human plasma

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound (3-Acetylphenyl ethyl(methyl)carbamate) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate reader

Procedure:

-

Prepare solutions of the enzyme, substrate, and DTNB in the phosphate buffer.

-

In a 96-well plate, add the buffer, DTNB solution, and a solution of the test compound at various concentrations.

-

Add the enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (ATCI) solution to all wells.

-

Measure the absorbance at 412 nm at regular intervals using the microplate reader. The rate of the reaction is proportional to the rate of increase in absorbance.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Data of Structurally Related Carbamate Inhibitors

To provide a comparative context for the potential inhibitory activity of 3-Acetylphenyl ethyl(methyl)carbamate, the following tables summarize the IC50 values for several known carbamate cholinesterase inhibitors.

Table 1: IC50 Values of Selected Carbamate Cholinesterase Inhibitors

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

| Rivastigmine | AChE | 4.1 | [9] |

| Rivastigmine | BChE | - | - |

| Ethynylphenyl Carbamate 8 | AChE | 28-86 (range for series) | [10] |

| Tacrine-Carbamate Derivative 6k | AChE | 0.022 | [11] |

| Tacrine-Carbamate Derivative 6k | BChE | 0.017 | [11] |

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 | [12][13] |

| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 | [12][13] |

| Benzimidazole-based Thiazole 21 | AChE | 0.10 | [14] |

| Benzimidazole-based Thiazole 21 | BChE | 0.20 | [14] |

| Tetrahydrofurobenzofuran Carbamates | AChE | as low as 0.01 | [15] |

| Tetrahydrofurobenzofuran Carbamates | BChE | as low as 0.003 | [15] |

Conclusion

3-Acetylphenyl ethyl(methyl)carbamate, a structural analog and known impurity of the cholinesterase inhibitor rivastigmine, holds significant potential as a cholinesterase inhibitor in its own right. Based on the well-established mechanism of action for carbamate compounds, it is predicted to act as a pseudo-irreversible inhibitor of both AChE and BChE. The experimental protocols detailed in this guide provide a clear pathway for the synthesis and in vitro evaluation of its inhibitory potency. The comparative data from other carbamate inhibitors suggest that potent activity is achievable within this chemical class. Further investigation into the biological activity of 3-Acetylphenyl ethyl(methyl)carbamate is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.

References

- 1. achmem.com [achmem.com]

- 2. americanelements.com [americanelements.com]

- 3. 3-Acetylphenyl ethyl(methyl)carbamate | C12H15NO3 | CID 44189033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Inhibition Mechanism of Cholinesterases by Carbamate: A Theoretical Study - Beijing Institute of Technology [pure.bit.edu.cn]

- 8. RU2393148C2 - Method for synthesis of (s)-3-[(1-dimethylamino)ethyl]-phenyl-n-ethyl-n-methyl-carbamate - Google Patents [patents.google.com]

- 9. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethynylphenyl carbonates and carbamates as dual-action acetylcholinesterase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, molecular docking and molecular dynamics studies of novel tacrine-carbamate derivatives as potent cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Multipotent Cholinesterase Inhibitors for the Treatment of Alzheimer’s Disease: Synthesis, Biological Analysis and Molecular Docking Study of Benzimidazole-Based Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Screening of 3-Acetylphenyl ethyl(methyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed framework for the preliminary biological screening of 3-Acetylphenyl ethyl(methyl)carbamate. As a carbamate derivative and a known impurity of the acetylcholinesterase inhibitor Rivastigmine, this compound warrants investigation for its own potential biological activities.[1] This document provides detailed hypothetical experimental protocols for in-vitro assays, proposes data presentation formats, and visualizes key experimental workflows and relevant signaling pathways to guide future research.

Introduction

3-Acetylphenyl ethyl(methyl)carbamate is a carbamic acid ester with the molecular formula C12H15NO3.[1] It is recognized as impurity C of Rivastigmine, a well-established acetylcholinesterase (AChE) inhibitor used in the management of Alzheimer's disease.[1] The carbamate functional group is a common structural motif in many biologically active compounds, often conferring anticholinesterase activity.[2][3] Carbamates exert their effect through the reversible carbamylation of the serine residue in the active site of acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft.[2][4]

Given its structural similarity to known AChE inhibitors and its classification as a carbamate, a preliminary biological screening of 3-Acetylphenyl ethyl(methyl)carbamate is crucial to determine its pharmacological profile. This guide presents a proposed workflow for such a screening, focusing on its potential as an AChE inhibitor and its cytotoxic effects.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Acetylphenyl ethyl(methyl)carbamate is presented in Table 1. This information is essential for handling the compound and for the design of biological assays.

| Property | Value | Reference |

| Molecular Formula | C12H15NO3 | [1] |

| Molecular Weight | 221.25 g/mol | [1] |

| IUPAC Name | (3-acetylphenyl) N-ethyl-N-methylcarbamate | [1] |

| CAS Number | 855300-09-3 | [1][5] |

| Physical Form | Liquid or Semi-Solid or Solid or Lump | [5] |

| Purity | 98% | [5] |

Proposed In-Vitro Biological Screening

A two-tiered in-vitro screening approach is proposed to evaluate the primary biological activity and potential toxicity of 3-Acetylphenyl ethyl(methyl)carbamate.

Primary Assay: Acetylcholinesterase (AChE) Inhibition

The primary objective is to determine the compound's ability to inhibit acetylcholinesterase. The Ellman's assay is a widely accepted, simple, and sensitive method for this purpose.

-

Reagents and Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

3-Acetylphenyl ethyl(methyl)carbamate (test compound)

-

Donepezil or Rivastigmine (positive control)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 25 µL of varying concentrations of the test compound or positive control.

-

Add 50 µL of AChE solution (0.1 U/mL in phosphate buffer) to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 50 µL of DTNB (0.3 mM) to each well.

-

Initiate the reaction by adding 25 µL of ATCI (0.5 mM).

-

Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

The rate of reaction is determined by the change in absorbance over time.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition of AChE activity) using non-linear regression analysis.

-

The results of the AChE inhibition assay can be summarized in a table as shown below.

| Compound | IC50 (µM) |

| 3-Acetylphenyl ethyl(methyl)carbamate | TBD |

| Donepezil (Positive Control) | TBD |

| Rivastigmine (Positive Control) | TBD |

Secondary Assay: Cytotoxicity Assessment

It is essential to evaluate the potential cytotoxic effects of the compound, especially in neuronal cells, given its potential application in neurological disorders. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.

-

Reagents and Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

3-Acetylphenyl ethyl(methyl)carbamate (test compound)

-

Doxorubicin (positive control)

-

96-well cell culture plate

-

CO2 incubator

-

Microplate reader

-

-

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Treat the cells with varying concentrations of the test compound or positive control and incubate for another 24 or 48 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the CC50 value (the concentration of the compound that causes 50% reduction in cell viability) using non-linear regression analysis.

-

The results of the MTT assay can be summarized in a table as shown below.

| Compound | Cell Line | CC50 (µM) |

| 3-Acetylphenyl ethyl(methyl)carbamate | SH-SY5Y | TBD |

| Doxorubicin (Positive Control) | SH-SY5Y | TBD |

Visualizations: Workflows and Signaling Pathways

Visual diagrams are provided to illustrate the proposed experimental workflow and the underlying biological mechanisms.

Caption: Proposed in-vitro screening workflow.

Caption: Mechanism of AChE inhibition by carbamates.

Carbamates can also induce toxic effects by affecting signaling pathways such as the Nrf2 pathway, which is involved in the cellular response to oxidative stress.[6][7]

Caption: Potential interaction with the Nrf2 signaling pathway.

Conclusion

This technical guide provides a comprehensive and structured approach for the preliminary biological screening of 3-Acetylphenyl ethyl(methyl)carbamate. The proposed in-vitro assays for acetylcholinesterase inhibition and cytotoxicity will provide crucial initial data on the compound's pharmacological and toxicological profile. The provided experimental protocols and data presentation formats are intended to facilitate the initiation of research into this compound. The visualized workflows and signaling pathways offer a clear conceptual framework for understanding the experimental design and the potential biological implications of the findings. Further investigation into this compound could reveal novel therapeutic potential or provide a deeper understanding of the structure-activity relationships of carbamate-based compounds.

References

- 1. 3-Acetylphenyl ethyl(methyl)carbamate | C12H15NO3 | CID 44189033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. 3-Acetylphenyl ethyl(methyl)carbamate | 855300-09-3 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 3-Acetylphenyl ethyl(methyl)carbamate Binding to Human Acetylcholinesterase: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: 3-Acetylphenyl ethyl(methyl)carbamate is a carbamate-containing compound. Carbamates are a well-established class of molecules known to act as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine.[1][2] Inhibition of AChE is a key therapeutic strategy for conditions characterized by cholinergic deficit, such as Alzheimer's disease.[3][4][5] This guide provides a comprehensive, in-depth technical overview of a hypothetical in silico modeling workflow to investigate the binding of 3-Acetylphenyl ethyl(methyl)carbamate to human acetylcholinesterase (hAChE). It details the experimental protocols for molecular docking and molecular dynamics (MD) simulations and presents hypothetical results in structured tables and graphical representations to serve as a practical blueprint for researchers in computational drug discovery.

Introduction to Cholinergic Signaling and AChE Inhibition

The cholinergic system is integral to neuroimmune communication and various cognitive functions.[6] It relies on the neurotransmitter acetylcholine (ACh) to activate two types of receptors: nicotinic (ionotropic) and muscarinic (G-protein coupled).[7] Acetylcholinesterase (AChE) terminates this signaling by rapidly hydrolyzing ACh in the synaptic cleft.[5] The inhibition of AChE increases the concentration and duration of ACh, enhancing cholinergic neurotransmission.[8] Carbamate compounds, like the subject of this guide, act as reversible inhibitors of AChE by carbamylating the enzyme's active site, a mechanism distinct from the irreversible phosphorylation by organophosphates.[1][2] Understanding the precise binding interactions of novel carbamates is crucial for designing more effective and selective therapeutics.

Cholinergic Signaling Pathway

The diagram below illustrates the fundamental process of cholinergic neurotransmission and the role of AChE inhibition. Acetylcholine is released from the presynaptic neuron, traverses the synaptic cleft, and binds to postsynaptic receptors. AChE, located in the cleft, rapidly degrades ACh into choline and acetate, terminating the signal. An inhibitor, such as 3-Acetylphenyl ethyl(methyl)carbamate, blocks AChE, leading to an accumulation of ACh and prolonged receptor stimulation.

Caption: Cholinergic signaling pathway and the mechanism of AChE inhibition.

In Silico Modeling: A Phased Approach

Our computational investigation is structured in two main phases:

-

Molecular Docking: To predict the preferred binding pose and estimate the binding affinity of 3-Acetylphenyl ethyl(methyl)carbamate within the hAChE active site.

-

Molecular Dynamics (MD) Simulation: To assess the stability of the predicted protein-ligand complex and analyze its dynamic behavior in a simulated physiological environment.

Phase 1: Molecular Docking

Molecular docking is a computational technique used to predict how a protein (receptor) and a small molecule (ligand) interact.[9][10] This method is instrumental in screening large compound libraries and understanding the structural basis of inhibition.[4][11]

Molecular Docking: Experimental Protocol

-

Protein Preparation:

-

The 3D crystal structure of human acetylcholinesterase is obtained from the Protein Data Bank (PDB; e.g., PDB ID: 4EY7).[10][11][12]

-

Using molecular modeling software (e.g., Discovery Studio, Chimera), all non-essential water molecules and co-crystallized ligands are removed from the structure.[11]

-

Polar hydrogen atoms are added, and charges are assigned to the protein atoms using a standard force field (e.g., CHARMM).

-

-

Ligand Preparation:

-

A 3D structure of 3-Acetylphenyl ethyl(methyl)carbamate is generated. Its canonical SMILES representation is CCN(C)C(=O)OC1=CC=CC(=C1)C(=O)C.[13]

-

The ligand's geometry is optimized to its lowest energy conformation using a suitable force field.

-

Gasteiger charges are computed, and rotatable bonds are defined.

-

-

Docking Simulation:

-

A docking software package, such as AutoDock Vina, is employed.[9]

-

A grid box is defined to encompass the active site gorge of hAChE. The center of the grid can be determined from the coordinates of a co-crystallized inhibitor in the PDB structure (e.g., donepezil in PDB ID 4EY7).[11]

-

The docking algorithm explores various ligand conformations within this search space and scores them based on a function that estimates binding affinity.[9]

-

-

Analysis:

-

The resulting binding poses are ranked by their docking scores. The top-scoring pose is selected for detailed analysis.

-

Key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and hAChE active site residues are visualized and cataloged.

-

Docking Workflow Diagram

The following diagram outlines the systematic workflow for the molecular docking study.

Caption: A generalized workflow for molecular docking studies.

Hypothetical Docking Results

The docking simulation predicts the binding energy and identifies key interacting residues within the hAChE active site. This quantitative data is crucial for comparing different ligands and understanding the structural determinants of binding.

| Parameter | Value | Description |

| Binding Affinity | -9.2 kcal/mol | Predicted binding energy from the docking score. A more negative value indicates stronger predicted affinity. |

| Interacting Residues | Trp86, Tyr133, Phe338 | Key aromatic residues in the active site gorge forming hydrophobic or pi-pi stacking interactions. |

| Ser203, His447 | Residues of the catalytic triad potentially involved in hydrogen bonding or close contacts. | |

| Interaction Types | Hydrogen Bond, Pi-Pi Stacking | The primary non-covalent forces stabilizing the ligand in the binding pocket. |

Table 1: Summary of hypothetical quantitative results from the molecular docking simulation of 3-Acetylphenyl ethyl(methyl)carbamate with hAChE.

Phase 2: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of the binding pose, MD simulations offer insights into the dynamic behavior and stability of the protein-ligand complex over time in a solvated environment.[14][15]

MD Simulation: Experimental Protocol

-

System Preparation:

-

The top-ranked docked complex from Phase 1 is used as the starting structure.

-

The complex is placed in a periodic solvent box (e.g., triclinic or cubic) filled with a pre-equilibrated water model (e.g., TIP3P).

-

Ions (e.g., Na+ and Cl-) are added to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M).[14]

-

-

Simulation Execution (using GROMACS):

-

Energy Minimization: The system's energy is minimized to remove steric clashes or unfavorable geometries.[14]

-

NVT Equilibration: The system is equilibrated in the canonical ensemble (constant Number of particles, Volume, and Temperature) for a short duration (e.g., 1 ns) to allow the solvent to equilibrate around the protein-ligand complex while the complex itself is position-restrained.

-

NPT Equilibration: The system is further equilibrated in the isothermal-isobaric ensemble (constant Number of particles, Pressure, and Temperature) for a longer period (e.g., 10 ns) to ensure the system reaches the correct density. Position restraints on the complex are gradually released.

-

Production MD: The main simulation is run for an extended period (e.g., 100-200 ns) without restraints, during which trajectory data (atomic coordinates over time) is collected.[14]

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculated for the protein backbone and ligand heavy atoms to assess the structural stability of the complex throughout the simulation. A stable RMSD indicates the complex has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Calculated for each residue to identify flexible regions of the protein.

-

Interaction Analysis: The persistence of key interactions (e.g., hydrogen bonds) identified in the docking pose is monitored over the course of the simulation.[16]

-

MD Simulation Workflow Diagram

This diagram illustrates the sequential steps involved in setting up and running an MD simulation.

Caption: Workflow for a protein-ligand complex molecular dynamics simulation.

Hypothetical MD Simulation Results

Analysis of the MD trajectory provides quantitative measures of the complex's stability and dynamics.

| Metric | Result | Interpretation |

| Backbone RMSD | 1.5 ± 0.3 Å | The protein backbone remains stable after an initial equilibration period, indicating no major conformational changes. |

| Ligand RMSD | 0.8 ± 0.2 Å | The ligand exhibits minimal deviation from its initial docked pose, suggesting a stable binding mode.[16] |

| Key H-Bond Occupancy | Ligand-Ser203: 85% | The hydrogen bond between the ligand's carbamate group and the catalytic residue Ser203 is maintained for 85% of the simulation time, indicating a stable and critical interaction. |

Table 2: Summary of hypothetical quantitative results from the 100 ns MD simulation.

Conclusion

This technical guide outlines a robust in silico framework for investigating the binding of 3-Acetylphenyl ethyl(methyl)carbamate to its plausible biological target, human acetylcholinesterase. The phased approach, beginning with molecular docking to identify a high-affinity binding pose and followed by molecular dynamics simulations to confirm the stability of the complex, provides a comprehensive understanding of the molecular interactions at an atomic level. The hypothetical results presented in the tables suggest that the compound binds stably within the hAChE active site, primarily through interactions with key aromatic and catalytic residues. This workflow serves as a foundational model for the computational screening and characterization of novel AChE inhibitors, accelerating the early stages of drug discovery for neurodegenerative diseases.

References

- 1. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An In Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent Inhibitor against AChE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In silico development of new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | Cholinergic System and Its Therapeutic Importance in Inflammation and Autoimmunity [frontiersin.org]

- 7. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. benchchem.com [benchchem.com]

- 10. studiauniversitatis.ro [studiauniversitatis.ro]

- 11. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rcsb.org [rcsb.org]

- 13. 3-Acetylphenyl ethyl(methyl)carbamate | C12H15NO3 | CID 44189033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 15. m.youtube.com [m.youtube.com]

- 16. Protein-Ligand Complex [mdtutorials.com]

An In-depth Technical Guide on 3-Acetylphenyl ethyl(methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetylphenyl ethyl(methyl)carbamate, a compound of interest within pharmaceutical research, is primarily recognized as a process-related impurity in the synthesis of Rivastigmine, a key therapeutic agent for Alzheimer's disease. This technical guide provides a comprehensive review of the available literature on 3-Acetylphenyl ethyl(methyl)carbamate, focusing on its chemical identity, synthesis, and putative biological activity. Due to the limited direct research on this specific molecule, this paper also draws upon data from the parent compound, Rivastigmine, and the broader class of carbamate cholinesterase inhibitors to infer its potential pharmacological profile. This guide is intended to be a foundational resource for researchers investigating Rivastigmine impurities and the structure-activity relationships of novel carbamate derivatives.

Introduction

3-Acetylphenyl ethyl(methyl)carbamate, also known as Rivastigmine impurity C [EP] or Rivastigmine Related Compound D, is an organic molecule that has garnered attention primarily due to its association with the manufacturing of Rivastigmine.[][2][3] Rivastigmine is a carbamate-based cholinesterase inhibitor used for the symptomatic treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[2][4] As a process-related impurity, understanding the chemical and biological characteristics of 3-Acetylphenyl ethyl(methyl)carbamate is crucial for drug quality control and for a comprehensive understanding of the pharmacological and toxicological profile of Rivastigmine formulations. This document synthesizes the available information on 3-Acetylphenyl ethyl(methyl)carbamate, providing a detailed overview of its chemical properties, a documented synthesis protocol, and an inferred mechanism of action based on its structural class.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-Acetylphenyl ethyl(methyl)carbamate is presented in Table 1. This data is compiled from various chemical databases and literature sources.

| Property | Value | Source |

| IUPAC Name | (3-acetylphenyl) N-ethyl-N-methylcarbamate | [5] |

| Synonyms | Rivastigmine impurity C [EP], Rivastigmine Related Compound D | [][2] |

| CAS Number | 855300-09-3 | [5] |

| Molecular Formula | C12H15NO3 | [5] |

| Molecular Weight | 221.25 g/mol | [5] |

| Appearance | Solid (predicted) | |

| SMILES | CCN(C)C(=O)OC1=CC=CC(=C1)C(=O)C | [5] |

| InChIKey | ABNQSLSOFYAGHU-UHFFFAOYSA-N | [5] |

Synthesis and Experimental Protocols

The synthesis of 3-Acetylphenyl ethyl(methyl)carbamate has been described in the context of preparing and characterizing impurities of Rivastigmine. The following protocol is adapted from the literature.

Synthesis of 3-Acetylphenyl ethyl(methyl)carbamate[6]

This synthesis involves the reaction of 1-(3-hydroxyphenyl)ethanone with ethyl(methyl)carbamic chloride.

-

Materials:

-

1-(3-hydroxyphenyl)ethanone

-

Ethyl(methyl)carbamic chloride

-

1,4-Dioxane

-

Sodium methoxide (NaOCH3)

-

10% Acetic acid solution

-

-

Procedure:

-

To a solution of 1-(3-hydroxyphenyl)ethanone (5.0 g, 36.72 mmol) in 1,4-dioxane (25 ml), add sodium methoxide (3.96 g, 73.33 mmol).

-

To this mixture, add ethyl(methyl)carbamic chloride (5.36 g, 44.09 mmol) at a temperature of 25-30°C.

-

Heat the reaction mixture to 60-65°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mass to 10-15°C.

-

Adjust the pH of the mixture to 7.0-8.0 by adding a 10% acetic acid solution.

-

Separate the dioxane layer and concentrate it under a vacuum to yield the crude product.

-

-

Purification:

-

The resulting crude product can be purified by column chromatography to obtain the final compound.

-

Logical Workflow for Synthesis

Caption: Synthetic workflow for 3-Acetylphenyl ethyl(methyl)carbamate.

Biological Activity and Mechanism of Action

Inferred Mechanism of Action: Cholinesterase Inhibition

Carbamate inhibitors like Rivastigmine act by carbamylating the serine residue in the active site of cholinesterases.[] This process is reversible and results in a temporary inactivation of the enzyme, leading to an increase in the concentration of acetylcholine in the synaptic cleft.[] This enhanced cholinergic activity is the basis for the therapeutic effects of Rivastigmine in Alzheimer's disease. Given its structural similarity, 3-Acetylphenyl ethyl(methyl)carbamate is expected to follow the same mechanism.

Signaling Pathway of Carbamate Cholinesterase Inhibitors

Caption: General signaling pathway of carbamate cholinesterase inhibition.

Quantitative Data and Comparative Analysis

As there is no specific quantitative data for 3-Acetylphenyl ethyl(methyl)carbamate, the following table presents data for the parent drug, Rivastigmine, and other related carbamates to provide a comparative context for its potential activity.

| Compound | Target | IC50 (µM) | Source |

| Rivastigmine | Acetylcholinesterase (AChE) | 4.15 | [] |

| Rivastigmine | Butyrylcholinesterase (BChE) | 0.037 | [] |

| Neostigmine | Acetylcholinesterase (AChE) | 10 (Ki) | [6] |

| Physostigmine | Acetylcholinesterase (AChE) | 20 (Ki) | [6] |

| Salicylanilide Carbamates | Acetylcholinesterase (AChE) | 5 - 235 | |

| Salicylanilide Carbamates | Butyrylcholinesterase (BChE) | 5 - 235 |

It is important to note that the acetyl group on the phenyl ring of 3-Acetylphenyl ethyl(methyl)carbamate will influence its electronic and steric properties compared to Rivastigmine, which has a dimethylaminoethyl group at the same position. This structural difference will likely result in a different binding affinity and inhibitory potency for AChE and BChE.

Conclusion and Future Directions

3-Acetylphenyl ethyl(methyl)carbamate is a known process-related impurity in the synthesis of Rivastigmine. While its chemical synthesis has been documented, there is a notable absence of direct research into its biological activity and pharmacological profile. Based on its carbamate structure, it is predicted to act as a cholinesterase inhibitor.

Future research should focus on:

-

Biological Evaluation: Performing in vitro assays to determine the IC50 values of 3-Acetylphenyl ethyl(methyl)carbamate against both acetylcholinesterase and butyrylcholinesterase.

-

Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

-